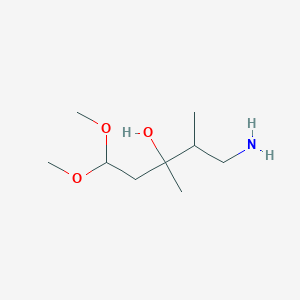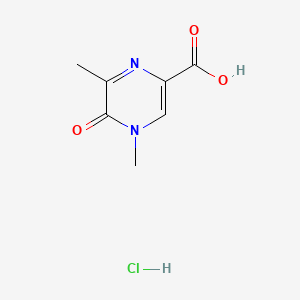![molecular formula C9H10N2S B13478302 2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)
2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine is a compound that features a bicyclo[1.1.1]pentane (BCP) core attached to a pyrimidine ring via a sulfanyl (thioether) linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine typically involves the construction of the bicyclo[1.1.1]pentane core followed by its functionalization. One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods: Industrial production methods for bicyclo[1.1.1]pentane derivatives often rely on scalable synthetic routes that can produce large quantities of the compound. For example, a practical general reaction that uses light to produce bicyclo[1.1.1]pentanes on a multi-gram scale has been reported . This method does not require additional additives or catalysts, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution. The bicyclo[1.1.1]pentane core is known for its high bond dissociation energy, which makes it relatively stable and resistant to certain types of reactions .
Common Reagents and Conditions: Common reagents used in the reactions of bicyclo[1.1.1]pentane derivatives include carboxylic acids, organo-halides, and radicals . For example, radicals derived from carboxylic acids and organo-halides can perform additions onto [1.1.1]propellane to afford bicyclo[1.1.1]pentane radicals, which can then engage in further functionalization reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine has a wide range of scientific research applications. In medicinal chemistry, bicyclo[1.1.1]pentane derivatives are used as bioisosteres for phenyl rings, internal alkynes, and tert-butyl groups . This makes them valuable in the design of new drug candidates with improved solubility, potency, and metabolic stability . Additionally, bicyclo[1.1.1]pentane derivatives have been investigated for their potential use in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of 2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine depends on its specific application. In medicinal chemistry, the bicyclo[1.1.1]pentane core can act as a bioisostere, mimicking the properties of other functional groups and enhancing the drug-like properties of the compound . The sulfanyl linkage may also play a role in the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine can be compared to other bicyclo[1.1.1]pentane derivatives and similar bioisosteres. For example, 1,2-difunctionalized bicyclo[1.1.1]pentanes have been developed as mimetics for ortho- and meta-substituted arenes . These compounds exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to their parent benzene rings . Other similar compounds include cubanes and adamantanes, which also serve as bioisosteres and have been used in drug discovery .
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanylsulfanyl)pyrimidine |
InChI |
InChI=1S/C9H10N2S/c1-2-10-8(11-3-1)12-9-4-7(5-9)6-9/h1-3,7H,4-6H2 |
InChI Key |
NELYAFYLOUVITA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)SC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)



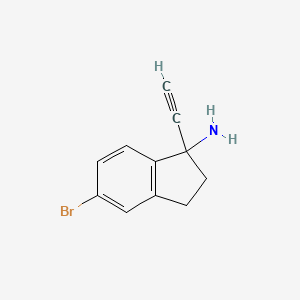
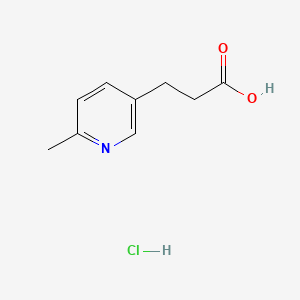

![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)
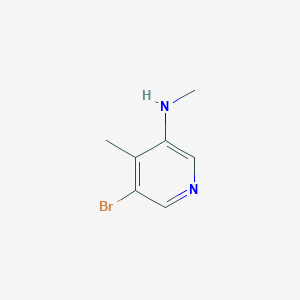
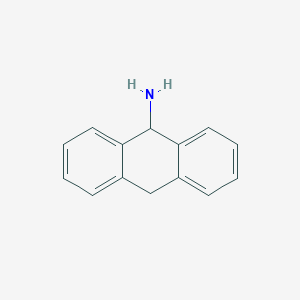
![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)
